3,6-Dibromo-9-(p-tolyl)-9H-carbazole chemical structure and properties
3,6-Dibromo-9-(p-tolyl)-9H-carbazole chemical structure and properties
An In-Depth Technical Guide to 3,6-Dibromo-9-(p-tolyl)-9H-carbazole: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole, a key intermediate in the fields of materials science and medicinal chemistry. We delve into its core chemical structure, physicochemical properties, and provide a detailed, field-tested protocol for its synthesis via a two-step process involving electrophilic bromination and subsequent Ullmann condensation. The rationale behind key experimental choices is explored to provide researchers with actionable insights. Furthermore, this guide highlights its critical role as a versatile building block for the development of advanced organic electronic materials and as a scaffold for novel therapeutic agents. The content is structured to serve as a practical resource for researchers, chemists, and drug development professionals engaged in the application of carbazole derivatives.
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold found in numerous natural products and synthetic molecules of significant scientific interest.[1] Its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties, making it a cornerstone in the design of functional organic materials. In parallel, the carbazole framework is a recurring motif in pharmacologically active compounds, exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, and antioxidant properties.[1]
Within this important class of compounds, 3,6-Dibromo-9-(p-tolyl)-9H-carbazole serves as a pivotal, pre-functionalized intermediate. The bromine atoms at the 3 and 6 positions are excellent leaving groups, providing reactive handles for facile carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.[2] The p-tolyl group at the 9-position enhances solubility and influences the electronic properties and molecular packing of derivative structures. This strategic substitution pattern makes it an exceptionally valuable precursor for creating complex molecular architectures tailored for specific applications, from organic light-emitting diodes (OLEDs) to potential topoisomerase II inhibitors for cancer therapy.[2][3]
Chemical Structure and Physicochemical Properties
Molecular Structure
3,6-Dibromo-9-(p-tolyl)-9H-carbazole consists of a central carbazole core where the hydrogen on the nitrogen atom (position 9) is substituted with a p-tolyl (4-methylphenyl) group. Two bromine atoms are substituted on the carbazole backbone at positions 3 and 6, which are para to the ring-fusion points. This symmetric substitution preserves a high degree of planarity in the carbazole moiety while providing two identical reactive sites for further chemical elaboration.
Core Properties
The key physicochemical properties of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction condition optimization, and material purification.
| Property | Value | Source(s) |
| CAS Number | 357437-74-2 | [4][5][6][7][8] |
| Molecular Formula | C₁₉H₁₃Br₂N | [4][5][6][7] |
| Molecular Weight | 415.12 g/mol | [5][6][7][9][10] |
| Purity | Typically >98% | [5][6][11] |
| Physical State | White to light yellow solid/powder | [11] |
| Storage | Store at room temperature in a dry, dark place | [9][11] |
Synthesis and Mechanistic Considerations
The synthesis of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole is efficiently achieved through a robust, two-step synthetic sequence. This process begins with the selective bromination of the carbazole core, followed by a copper-catalyzed N-arylation reaction.
Synthetic Pathway Overview
The overall workflow involves the preparation of the key intermediate, 3,6-dibromo-9H-carbazole, which is then coupled with a p-tolyl halide to yield the final product.
Caption: Two-step synthesis of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole.
Detailed Experimental Protocols
The following protocols are grounded in established chemical literature and represent a reliable method for laboratory-scale synthesis.
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole [12][13]
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Rationale: N-Bromosuccinimide (NBS) is selected as the brominating agent due to its high selectivity for the electron-rich 3 and 6 positions of the carbazole ring, minimizing the formation of other isomers. Dimethylformamide (DMF) serves as a polar aprotic solvent that effectively dissolves the starting material and reagents.
-
Protocol:
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To a solution of carbazole (1 equivalent) in DMF, cooled to 0 °C in an ice bath, add a solution of NBS (2.1 equivalents) in DMF dropwise.
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Allow the reaction mixture to warm to room temperature and stir overnight (approx. 12-16 hours). Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
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Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.
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Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.
-
Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent like chloroform or purified by flash column chromatography.[12][13]
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Step 2: Synthesis of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole via Ullmann Condensation [14][15]
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Rationale: The Ullmann condensation is a classic, robust method for forming C-N bonds.[14] It utilizes a copper(I) catalyst, often in conjunction with a ligand. The ligand (e.g., 1,10-phenanthroline or an amino acid) stabilizes the copper catalyst, enhances its reactivity, and allows the reaction to proceed under milder conditions than traditional protocols.[14] A base is required to deprotonate the carbazole nitrogen, forming the nucleophilic carbazolide anion.
-
Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 3,6-dibromo-9H-carbazole (1 equivalent), p-iodotoluene (1.2 equivalents), copper(I) iodide (CuI, 0.1 equivalents), a suitable ligand like L-proline (0.2 equivalents), and a base such as potassium carbonate (K₂CO₃, 2 equivalents).
-
Add an anhydrous polar aprotic solvent, such as dioxane or DMF, via syringe.[14]
-
Place the sealed flask in a preheated oil bath at 110-120 °C and stir vigorously for 24-48 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[14]
-
Purify the resulting crude solid by column chromatography on silica gel to yield the pure 3,6-Dibromo-9-(p-tolyl)-9H-carbazole.
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Applications in Research and Development
The unique structure of 3,6-Dibromo-9-(p-tolyl)-9H-carbazole makes it a versatile precursor for a range of high-value applications. The two bromine atoms serve as key functionalization points for building more complex molecular systems.
Caption: Application pathways for 3,6-Dibromo-9-(p-tolyl)-9H-carbazole.
Organic Electronics
This compound is extensively used as a monomer or building block for synthesizing organic semiconducting materials.[2] The bromine atoms are ideal for engaging in cross-coupling reactions like Suzuki, Stille, and Kumada polymerizations.[2][3] By coupling this dibromo-carbazole unit with other aromatic moieties (e.g., fluorene, benzothiadiazole), researchers can create copolymers with tailored properties:
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Wide Bandgap Materials: Carbazole-based polymers often possess wide bandgaps, making them suitable as host materials or hole-transport layer (HTL) materials in OLEDs.[2]
-
Tuning Electronic Properties: The choice of coupling partner allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection and transport in electronic devices.
Medicinal Chemistry and Drug Discovery
The carbazole scaffold is a well-established pharmacophore.[1] Symmetrically substituted carbazoles have recently been investigated as potent anticancer agents, with some derivatives showing activity as topoisomerase II inhibitors.[3] 3,6-Dibromo-9-(p-tolyl)-9H-carbazole provides an ideal starting point for generating a library of novel derivatives for drug screening. The bromine atoms can be replaced with a wide variety of functional groups to explore the structure-activity relationship (SAR) and develop compounds with enhanced potency and selectivity against cancer cell lines.[3]
Conclusion
3,6-Dibromo-9-(p-tolyl)-9H-carbazole is a high-value, versatile chemical intermediate whose strategic design enables broad applications in both materials science and medicinal chemistry. Its synthesis is straightforward and scalable, relying on well-understood and reliable organic transformations. The presence of two reactive bromine handles allows for extensive chemical modification, making it an indispensable building block for the rational design of novel polymers for organic electronics and for the discovery of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively utilize this compound in their respective fields.
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